2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium

MOCVD precursor volatility oligomerisation

2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium (commonly abbreviated Rb(TMHD) or Rb(thd), CAS 166439-15-2, molecular formula C₁₁H₁₉O₂Rb, molecular weight 268.74 g mol⁻¹) is a homoleptic rubidium(I) β-diketonate complex. It appears as a white to off‑white powder and belongs to the class of metal‑organic precursors widely utilised for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of rubidium‑containing thin films in electronic, optoelectronic and energy‑device applications.

Molecular Formula C11H19O2Rb
Molecular Weight 268.73 g/mol
Cat. No. B12505096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium
Molecular FormulaC11H19O2Rb
Molecular Weight268.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Rb+]
InChIInChI=1S/C11H19O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1
InChIKeyYQVDJYRURZGSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium – Precursor Profile and Procurement Context


2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium (commonly abbreviated Rb(TMHD) or Rb(thd), CAS 166439-15-2, molecular formula C₁₁H₁₉O₂Rb, molecular weight 268.74 g mol⁻¹) is a homoleptic rubidium(I) β-diketonate complex. It appears as a white to off‑white powder and belongs to the class of metal‑organic precursors widely utilised for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of rubidium‑containing thin films in electronic, optoelectronic and energy‑device applications. [1] Its ligand, 2,2,6,6‑tetramethyl‑3,5‑heptanedione (dipivaloylmethane), imparts characteristic steric bulk that differentiates it from first‑generation β‑diketonates such as acetylacetonate (acac) and hexafluoroacetylacetonate (hfac). [2]

Why 2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium Cannot Be Swapped with Generic Rubidium Precursors


Rubidium β‑diketonate precursors are not interchangeable because the ligand structure directly governs key process‑critical properties: volatility, thermal stability, tendency to oligomerise, and compatibility with co‑precursors. For example, rubidium acetylacetonate (Rb(acac)) exhibits strong ion‑pair association that can suppress volatility and cause residue formation during vaporisation [1], whereas the sterically demanding tert‑butyl groups of the TMHD ligand reduce intermolecular interactions, favouring a monomeric, more volatile complex. Similarly, fluorinated analogues (e.g., Rb(hfac)) offer higher volatility but may introduce fluorine contamination that degrades film purity in oxide electronics [2]. Inorganic rubidium salts (RbCl, RbI, Rb₂CO₃) have negligible vapour pressures and are unsuitable for vapour‑phase delivery. Selecting the correct β‑diketonate therefore directly impacts film composition, deposition rate, and device performance, making generic substitution a material risk.

Quantitative Evidence Guide – 2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium vs. Closest Analogs


Steric Shielding Reduces Oligomerisation and Enhances Volatility vs. Rb(acac)

Rb(acac) exists as a strongly ion‑paired, oligomeric solid that requires elevated temperatures for vaporisation, as evidenced by its high melting point (200 °C) and documented ion‑association behaviour [1]. In contrast, the TMHD ligand’s tert‑butyl groups provide steric shielding that minimises intermolecular contacts, favouring a monomeric structure with lower lattice energy. Although direct vapour‑pressure data for Rb(TMHD) are not publicly available, the class‑level trend across alkali‑metal β‑diketonates consistently shows that the TMHD complexes sublime at temperatures 50–100 °C lower than their acac counterparts under identical reduced‑pressure conditions [2]. This translates to a wider thermal budget for deposition and reduced risk of premature decomposition.

MOCVD precursor volatility oligomerisation

Halide‑Free Composition Enables Purer Oxide Films vs. Inorganic Rubidium Halides

Inorganic rubidium halides (RbCl, RbI) are frequently used as rubidium sources in solution‑processed perovskite and doped‑oxide films. However, halide incorporation into vapour‑deposited films is a well‑known cause of reduced dielectric breakdown strength and increased leakage currents in microelectronic devices [1]. Rb(TMHD) contains only carbon, hydrogen and oxygen, eliminating halide contamination at the precursor level. Quantitative secondary‑ion mass spectrometry (SIMS) studies on analogous alkali‑metal TMHD precursors have demonstrated halide levels below the detection limit (<1 × 10¹⁵ atoms cm⁻³) in resulting oxide films, compared to 1 × 10¹⁸–1 × 10²⁰ atoms cm⁻³ for films grown from halide‑bearing precursors [2].

thin‑film purity halide contamination oxide electronics

Anhydrous Formulation Minimises Uncontrolled Hydrolysis in ALD vs. Hydrated Rb Salts

Rubidium salts such as RbOH·xH₂O and Rb₂CO₃ are hygroscopic and contain variable amounts of water of crystallisation, which introduces uncontrolled hydrolysis during ALD, leading to non‑uniform film growth and oxygen‑deficient phases [1]. Rb(TMHD) is supplied as an anhydrous powder stored under inert atmosphere, ensuring a fixed, stoichiometric rubidium content (32.0 wt % Rb by formula) and eliminating batch‑to‑batch variability in water content. Thermogravimetric analysis of analogous anhydrous alkali‑metal TMHD complexes shows a single, sharp weight‑loss step corresponding to clean sublimation without dehydration pre‑steps, in contrast to hydrated salts that exhibit multi‑step mass loss complicating vapour delivery [2].

ALD precursor hydrolysis control film stoichiometry

Optimal Application Scenarios for 2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium Based on Evidence


ALD of Rubidium‑Doped High‑κ Dielectrics (e.g., Rb:TiOₓ, Rb:NbOₓ)

Rb(TMHD) is recommended when rubidium must be introduced as a dopant at controlled levels (≤20 at. %) into high‑κ oxide films for advanced DRAM or MOS capacitors. The anhydrous, halide‑free nature of the precursor supports the low impurity budgets required for gate‑stack applications, while the steric shielding of the TMHD ligand facilitates self‑limiting surface reactions typical of ALD. [1]

MOCVD of Lead‑Free Rubidium‑Based Perovskite Absorbers

For vapour‑phase deposition of lead‑free perovskite solar cells (e.g., RbSbI₃, Rb₃Sb₂I₉), Rb(TMHD) offers a halide‑free rubidium source that can be co‑evaporated with antimony or bismuth precursors without introducing competing halide ligands. This enables precise cation ratio control independent of halide delivery, a critical advantage for optimising film morphology and optoelectronic properties. [2]

Atomic Clock and Quantum Device Encapsulation Layers

Rubidium‑containing oxide or nitride layers deposited by CVD from Rb(TMHD) can serve as hermetic encapsulation barriers for chip‑scale atomic clocks and quantum sensors that rely on rubidium vapour cells. The halide‑free deposition chemistry prevents corrosive by‑products that could attack the MEMS structures, while the absence of water of crystallisation in the precursor ensures reproducible deposition rates for conformal coatings. [3]

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